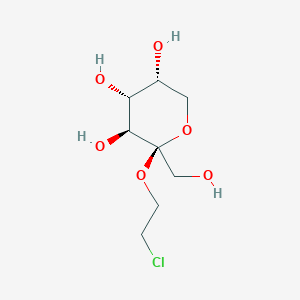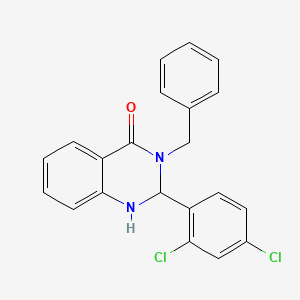
2-Chloroethyl-b-D-fructopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl-b-D-fructopyranoside is a biochemical compound . It is often used in proteomics research and shows promise for the amelioration of various ailments, most notably cancer .
Synthesis Analysis
This compound is an intermediate in the synthesis of chiral spiroacetals . The reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature can yield highly crystalline 2′-chloroethyl β-D-fructopyranoside .Molecular Structure Analysis
The empirical formula of 2-Chloroethyl-b-D-fructopyranoside is C8H15ClO6 . It has a molecular weight of 242.65 .Chemical Reactions Analysis
The compound is involved in the synthesis of chiral spiroacetals . The ring-opening of epoxides by anions revealed that they proceeded in an anti-Furst–Plattner fashion .Physical And Chemical Properties Analysis
The compound has a decomposition temperature of 139-141 °C . Its molecular formula is C8H15ClO6 and it has a molecular weight of 242.65 .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Spiroacetals
2-Chloroethyl-β-D-fructopyranoside serves as an intermediate in the synthesis of chiral spiroacetals. These compounds play a crucial role in organic chemistry due to their diverse applications, including drug development, natural product synthesis, and asymmetric catalysis. The fructopyranoside moiety provides a chiral scaffold that can be further functionalized to create complex molecules with specific stereochemistry .
Glycosylation Reactions
Glycosylation reactions involve the attachment of sugar moieties (glycosyl groups) to other molecules. 2-Chloroethyl-β-D-fructopyranoside can act as a glycosyl donor in these reactions. Researchers use glycosylation to modify natural products, synthesize glycoconjugates, and study carbohydrate-protein interactions .
Chemical Biology and Bioconjugation
The unique reactivity of the chloroethyl group allows for site-specific bioconjugation. Scientists can selectively attach 2-Chloroethyl-β-D-fructopyranoside to proteins, peptides, or other biomolecules. This bioconjugation strategy is valuable for labeling, imaging, and studying cellular processes .
Prodrug Design
Prodrugs are inactive compounds that convert into active drugs upon specific enzymatic or chemical activation. Researchers have explored using 2-Chloroethyl-β-D-fructopyranoside as a prodrug carrier. By attaching therapeutic agents to this sugar derivative, they can enhance drug solubility, stability, and targeted delivery .
Carbohydrate Chemistry
The fructopyranoside structure of 2-Chloroethyl-β-D-fructopyranoside makes it relevant in carbohydrate chemistry. Researchers investigate its reactivity, stereochemistry, and glycosidic bond formation. Understanding these aspects contributes to the development of new synthetic methods and the study of carbohydrate-based materials .
Chemical Synthesis of Oligosaccharides
Oligosaccharides are short chains of sugar molecules. Researchers use 2-Chloroethyl-β-D-fructopyranoside as a building block for constructing complex oligosaccharides. By selectively modifying the hydroxyl groups, they can create specific glycan structures for biological studies .
Safety and Hazards
When handling 2-Chloroethyl-b-D-fructopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and discharge into the environment .
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in the synthesis of chiral spiroacetals .
Mode of Action
It is synthesized through the reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature
Result of Action
It is suggested that the compound exhibits promise for the amelioration of various ailments, most notably cancer
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSWTOXDXZLNE-OOJXKGFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B1224862.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)
![1-[[3-(9-Carbazolyl)-1-oxopropyl]amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B1224870.png)
![2-[(3,4,8-Trimethyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid prop-2-enyl ester](/img/structure/B1224874.png)
![N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1224876.png)

![N-(3-chlorophenyl)-2-[[2-(4-chlorophenyl)-6-oxo-1H-1,3,5-triazin-4-yl]thio]acetamide](/img/structure/B1224879.png)

![4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium](/img/structure/B1224883.png)

![3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B1224887.png)
![N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1224888.png)
![2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide](/img/structure/B1224889.png)